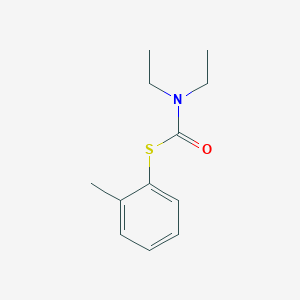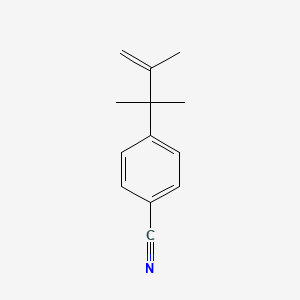
Benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)- is an organic compound with the molecular formula C12H13N It is a derivative of benzonitrile, characterized by the presence of a 4-(1,1,2-trimethyl-2-propenyl) substituent on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This reaction can be carried out using various catalysts and solvents to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of benzonitrile derivatives often involves the use of green chemistry principles. For instance, the use of ionic liquids as solvents and catalysts has been explored to minimize environmental impact and improve process efficiency . These methods not only enhance the yield but also simplify the separation and purification processes.
化学反应分析
Types of Reactions: Benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and hydrogen gas (H) in the presence of a catalyst are frequently used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and sodium hydroxide (NaOH) for nucleophilic substitution are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction typically produces primary amines.
科学研究应用
Benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and as a precursor for pharmaceutical compounds is ongoing.
Industry: It is utilized in the production of dyes, pesticides, and advanced coatings.
作用机制
The mechanism by which benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)- exerts its effects involves interactions with various molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involved in its action include enzyme inhibition and receptor binding, which are critical for its biological and medicinal applications .
相似化合物的比较
- Benzonitrile
- 2,4,6-Trimethylbenzonitrile
- 4-Methylbenzonitrile
Comparison: Compared to other benzonitrile derivatives, benzonitrile, 4-(1,1,2-trimethyl-2-propenyl)- is unique due to its specific substituent, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other derivatives may not be as effective .
属性
CAS 编号 |
77587-05-4 |
|---|---|
分子式 |
C13H15N |
分子量 |
185.26 g/mol |
IUPAC 名称 |
4-(2,3-dimethylbut-3-en-2-yl)benzonitrile |
InChI |
InChI=1S/C13H15N/c1-10(2)13(3,4)12-7-5-11(9-14)6-8-12/h5-8H,1H2,2-4H3 |
InChI 键 |
JMBOMPQBQRUTIE-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(C)(C)C1=CC=C(C=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


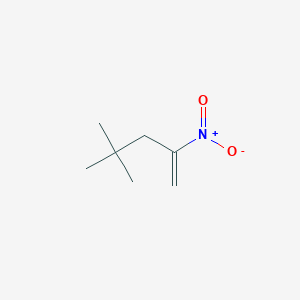
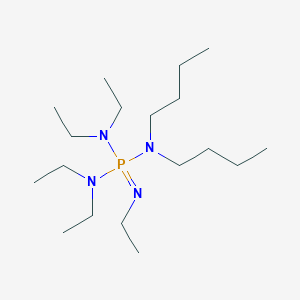
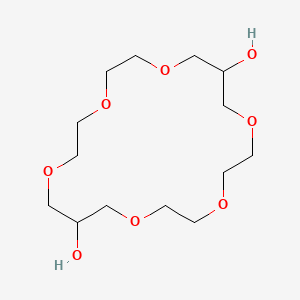
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14430544.png)
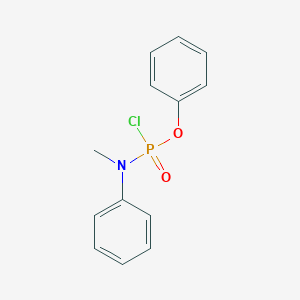

![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14430564.png)
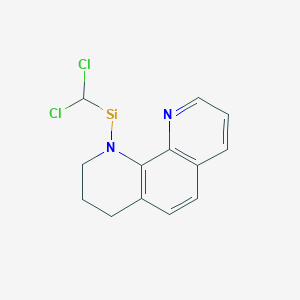
![4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14430570.png)

